molecular formula C6H10N2O3 B1196715 N-Nitrosoisonipecotic acid CAS No. 6238-69-3

N-Nitrosoisonipecotic acid

Cat. No. B1196715
CAS RN: 6238-69-3
M. Wt: 158.16 g/mol
InChI Key: UZAWWIOCEBCUPC-UHFFFAOYSA-N
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Description

N-Nitrosoisonipecotic acid, also known as NIPA, is a nitrosated amino acid with the chemical formula C6H10N2O3 . It is a toxic substance that is mostly used in scientific research.


Synthesis Analysis

NIPA is synthesized by the reaction of isonipecotic acid with a nitrosating agent such as nitrite in the presence of an acid catalyst . The reaction yields N-nitrosoisonipecotic acid and water .


Molecular Structure Analysis

The molecular formula of N-Nitrosoisonipecotic acid is C6H10N2O3 . It has an average mass of 158.155 Da and a mono-isotopic mass of 158.069138 Da .


Chemical Reactions Analysis

C-Nitroso species, like N-Nitrosoisonipecotic acid, are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone . This confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .

Scientific Research Applications

  • Carcinogenicity Studies : A study by Lijinsky and Taylor (1977) investigated the carcinogenic potential of several nitrosamines, including N-Nitrosoisonipecotic acid, by feeding them to rats. The study found no significant increase in malignant tumors, suggesting that slight structural changes in these compounds could greatly reduce or eliminate carcinogenic action (Lijinsky & Taylor, 1977).

  • Identification as a Urinary Metabolite : Ohshima, Friesen, and Bartsch (1989) identified N-Nitrosoisonipecotic acid as a major urinary metabolite of nitrosamines derived from areca-nut alkaloids, which are implicated in oral and esophageal cancers in betel quid chewers. This finding is significant for understanding the metabolic pathways of nitrosamines and their role in cancer development (Ohshima, Friesen, & Bartsch, 1989).

  • Use in Synthesis of Depsipeptides : The use of N-nitroso function as a protective group for secondary amino acids in the synthesis of depsipeptides, including Enniatin A, has been described by Quitt, Studer, and Vogler (1964). However, this method was found to be not universally applicable for the synthesis of N-alkylated peptides due to partial racemisation and frequent side reactions (Quitt, Studer, & Vogler, 1964).

properties

IUPAC Name

1-nitrosopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWWIOCEBCUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977941
Record name 1-Nitroso-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosoisonipecotic acid

CAS RN

6238-69-3
Record name 1-Nitroso-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6238-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoisonipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroso-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOISONIPECOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15799O03Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
DG Walters, AK Mallett, RC Cottrell - Journal of Chromatography A, 1982 - Elsevier
… N-nitrosoisonipecotic acid (NISONIP) eluted as a sharp single peak clear of interfering urinary UV absorbing peaks and was chosen as internal standard_ N-Nitrosonipecotic acid (NNIP…
Number of citations: 5 www.sciencedirect.com
GM Janini, SD Fox, ML Citro, GM Muschik, HJ Issaq - 1993 - Taylor & Francis
… N-nitrosoisonipecotic acid was selected as an external standard. This compound was … with six different concentrations of N-nitrosoisonipecotic acid in water, spanning the linear dynamic …
Number of citations: 7 www.tandfonline.com
GM Singer, HW Taylor - Journal of the National Cancer Institute, 1976 - academic.oup.com
… 4-Methyl-l-nitrosopiperazine, also a base (8, 15),N-nitrosoproline (8, 17),N-nitrosopipecolic acid, and N-nitrosoisonipecotic acid (Taylor HW, Lijinsky W: Unpublished data) are all …
Number of citations: 61 academic.oup.com
FD Groves, H Issaq, S Fox, AM Jeffrey… - Journal of AOAC …, 2002 - academic.oup.com
Stomach cancer rates in rural Linqu County, Shandong Province, China, are exceptionally high. A previous case-control study revealed that the risk of stomach cancer was 30%higher …
Number of citations: 10 academic.oup.com
JW Pensabene, W Fiddler - Journal of the Association of Official …, 1990 - academic.oup.com
A rapid, sensitive, and accurate solid-phase extraction method was developed for the measurement of 10 N-nitrosoamino acids (NAAs) in cured meat products. In the procedure, the …
Number of citations: 11 academic.oup.com
T Kälble, AR Tricker, K Möhring, MR Berger, H Geiss… - Urological …, 1990 - Springer
… nitrosamino acids were analyzed using N-nitrosoisonipecotic acid (NiNIP) as an internal standard instead of N-nitrosoazetadine-4carboxylic acid (NAzCA) as previously reported [44]. …
Number of citations: 51 link.springer.com
E Zeiger, AT Sheldon - Mutation Research/Fundamental and Molecular …, 1978 - Elsevier
NPIPD induces tumors in the nose and upper gastrointestinal tract of rats [3, 8--10] and lung adenomas in mice [6]. It is also mutagenic for E. coli [4] and S. typhimurium in the presence …
Number of citations: 11 www.sciencedirect.com
AR Tricker, R Preussmann - The clinical investigator, 1992 - Springer
Analytical data is presented for the occurrence of the three major volatile N-nitrosamines in cigarette tobacco and mainstream smoke, namely N-nitrosodimethylamine (NDMA), N-…
Number of citations: 24 idp.springer.com
X Arylhydrazone - ACS Publications
Cancer 125 prevention 102 Cannizaro reaction 113 4-(N-Carbethoxy-N-nitrosamino)-butanal 135 mutagenicity of 137 Carbocation 41, 47 benzyl 47 f-butyl 47 Carbonium ion 158 …
Number of citations: 0 pubs.acs.org
SS Singer, GM Singer, BB Cole - The Journal of Organic …, 1980 - ACS Publications
… studied included, in orderof decreasing reactivity, -nitrosopipecolic acid (6), N-nitroso-4hydroxyproline (7), Ñ-nitrosoproline (8), N-nitrososarcosine (9), and N-nitrosoisonipecotic acid (10…
Number of citations: 25 pubs.acs.org

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